Phenoxypropazine

Beschreibung

Phenoxypropazine is a non-selective and irreversible monoamine oxidase enzyme inhibitor (MAOI), belonging to the hydrazine chemical class. It was marketed as an antidepressant in 1961 but was later withdrawn in 1966 because of its hepatotoxic potential.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

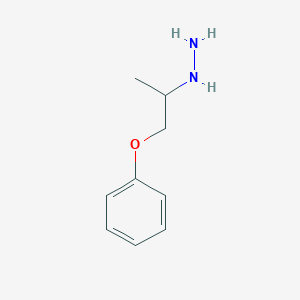

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenoxypropan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEXFJFTGQBXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048837 | |

| Record name | Phenoxypropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3818-37-9 | |

| Record name | Phenoxypropazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3818-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxypropazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003818379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxypropazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenoxypropazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENOXYPROPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E92V52324 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenoxypropazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, formerly marketed under the trade name Drazine, is classified as a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1] It was introduced as an antidepressant in 1961 but was subsequently withdrawn from the market in 1966 due to concerns regarding hepatotoxicity.[1] This guide provides a comprehensive overview of the known mechanism of action of this compound, including its effects on monoamine oxidase enzymes and the subsequent impact on neurotransmitter levels. Due to the withdrawal of this drug several decades ago, publicly available quantitative data on its specific binding affinities and potency are scarce. This guide, therefore, also outlines the standard experimental protocols that would be employed to determine such quantitative metrics.

Core Mechanism of Action: Irreversible and Non-Selective MAO Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of both isoforms of the monoamine oxidase enzyme: MAO-A and MAO-B.[2] MAO enzymes are crucial for the degradation of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft.[2]

-

MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine, and to a lesser extent, dopamine.[2]

-

MAO-B is more specific for the metabolism of dopamine and phenylethylamine.[3]

By irreversibly inhibiting both MAO-A and MAO-B, this compound prevents the breakdown of these key neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and an increased concentration of these neurotransmitters in the synaptic cleft when the neuron fires.[2] The enhanced availability of these monoamines to bind to their respective postsynaptic receptors is believed to be the basis for the antidepressant effects of MAOIs.

The irreversible nature of this inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks. This has significant implications for drug-drug and drug-food interactions, particularly the risk of hypertensive crisis when consuming tyramine-rich foods.[2]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by this compound.

Caption: General signaling pathway of this compound's MAO inhibition.

Quantitative Data on MAO Inhibition

For comparison, modern selective MAO-B inhibitors like rasagiline have reported IC50 values in the nanomolar range (e.g., 4.43 nM for MAO-B).[4] Without specific data for this compound, a direct comparison of its potency is not possible.

Table 1: Quantitative MAO Inhibition Data for this compound

| Parameter | MAO-A | MAO-B | Reference |

| IC50 | Data not available | Data not available | N/A |

| Ki | Data not available | Data not available | N/A |

| Binding Affinity (Kd) | Data not available | Data not available | N/A |

Experimental Protocols for Determining MAO Inhibition

To determine the IC50 and Ki values for an MAO inhibitor like this compound, standardized in vitro enzyme inhibition assays would be employed. The following outlines a general methodology.

In Vitro MAO Inhibition Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B (IC50) and to determine the inhibition constant (Ki).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable substrate for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine), or a non-selective substrate like kynuramine.

-

This compound hydrochloride

-

Appropriate buffer solutions (e.g., potassium phosphate buffer)

-

Detection reagents (e.g., Amplex Red, horseradish peroxidase for a fluorometric assay)

-

96-well microplates

-

Microplate reader (spectrophotometer or fluorometer)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

Methodology:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are diluted to a working concentration in the assay buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

-

Assay Procedure:

-

A fixed amount of MAO-A or MAO-B enzyme is pre-incubated with varying concentrations of this compound for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes).

-

The reaction is stopped, and the amount of product formed is quantified using a suitable detection method. For example, the production of hydrogen peroxide, a byproduct of the MAO reaction, can be measured using a fluorometric assay.

-

-

Data Analysis:

-

The rate of reaction at each inhibitor concentration is calculated.

-

The percentage of inhibition is determined relative to a control reaction without the inhibitor.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki value and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.

-

Caption: A generalized workflow for an in vitro MAO inhibition assay.

Effects on Neurotransmitter Levels

The inhibition of MAO by this compound is expected to lead to an increase in the brain levels of serotonin, norepinephrine, and dopamine. However, specific quantitative data from preclinical or clinical studies detailing the magnitude and time course of these changes after this compound administration are not well-documented in the available literature. Studies on other non-selective MAOIs have demonstrated significant increases in these monoamines in various brain regions.[5]

Experimental Protocol for Measuring Brain Monoamine Levels

Objective: To quantify the levels of serotonin, norepinephrine, dopamine, and their metabolites in brain tissue of laboratory animals following the administration of this compound.

Materials:

-

Laboratory animals (e.g., rats or mice)

-

This compound

-

Vehicle control (e.g., saline)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS)

-

Homogenization buffer

-

Brain tissue dissection tools

-

Centrifuge

Methodology:

-

Animal Dosing: Animals are administered either this compound at various doses or a vehicle control.

-

Tissue Collection: At specific time points after dosing, animals are euthanized, and brains are rapidly dissected and specific regions of interest (e.g., prefrontal cortex, striatum, hippocampus) are collected and frozen.

-

Sample Preparation:

-

Brain tissue is weighed and homogenized in a chilled buffer containing an internal standard.

-

The homogenate is centrifuged to pellet proteins and cellular debris.

-

The supernatant, containing the neurotransmitters, is collected.

-

-

HPLC Analysis:

-

An aliquot of the supernatant is injected into the HPLC system.

-

The monoamines and their metabolites are separated on a reverse-phase column.

-

Detection and quantification are achieved using an electrochemical detector or a mass spectrometer, which provide high sensitivity and selectivity.

-

-

Data Analysis:

-

The concentrations of serotonin, norepinephrine, dopamine, and their major metabolites (e.g., 5-HIAA, MHPG, DOPAC, HVA) are calculated based on the peak areas relative to the internal standard and a standard curve.

-

Statistical analysis is performed to compare the neurotransmitter levels between the this compound-treated and vehicle-treated groups.

-

Caption: A typical workflow for analyzing brain monoamine levels after drug administration.

Conclusion

This compound is a non-selective, irreversible monoamine oxidase inhibitor that exerts its antidepressant effects by increasing the synaptic availability of serotonin, norepinephrine, and dopamine. Due to its withdrawal from the market in 1966, there is a notable absence of specific quantitative data on its potency and its precise effects on neurotransmitter levels in the published scientific literature. The experimental protocols outlined in this guide represent the standard methodologies that would be necessary to fully characterize the pharmacological profile of this compound and similar MAOIs. Further research, should it be undertaken, would be required to generate the specific data needed for a complete quantitative understanding of this compound's mechanism of action.

References

- 1. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Electrophysiological effects of monoamine oxidase inhibition on rat midbrain dopaminergic neurones: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenoxypropazine: A Technical Overview of a Pioneering Antidepressant

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Phenoxypropazine, marketed under the trade name Drazine, was a pioneering antidepressant agent developed in the early era of psychopharmacology. As a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, it represented a significant advancement in the treatment of depressive disorders. Introduced in 1961, its clinical use was short-lived, with its withdrawal from the market in 1966 due to concerns over hepatotoxicity. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and eventual discontinuation of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Context

This compound was developed by the British pharmaceutical company Smith & Nephew and introduced to the market in 1961.[1] Its development occurred during a period of burgeoning discovery in the field of psychopharmacology, following the serendipitous finding of the antidepressant effects of the first MAOI, iproniazid, which was initially investigated as a treatment for tuberculosis. The emergence of hydrazine-based compounds as effective antidepressants spurred the synthesis and investigation of numerous analogues, including this compound.

Early clinical studies in the early 1960s explored its efficacy in treating depression.[2][3] These preliminary investigations, while lacking the rigorous design of modern clinical trials, suggested a therapeutic benefit in patients with depressive disorders. However, the initial optimism surrounding this compound and other hydrazine MAOIs was tempered by growing reports of adverse effects, most notably liver damage.[4] This concern ultimately led to the withdrawal of this compound from clinical use in 1966, a fate shared by several other early hydrazine-based antidepressants.[1]

Chemical Synthesis and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (1-methyl-2-phenoxy-ethyl)hydrazine |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 3941-93-9 |

| Chemical Class | Hydrazine |

Source: PubChem CID 71467[5]

A logical synthetic approach would likely involve the reaction of a phenoxy-substituted precursor with a hydrazine-containing reagent. One possible pathway is outlined below:

Caption: Plausible synthetic route for this compound.

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its therapeutic effect through the irreversible inhibition of monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.

-

MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.

-

MAO-B is more selective for dopamine and phenethylamine.

By inhibiting both isoforms non-selectively, this compound increases the synaptic availability of these key neurotransmitters, which is believed to be the primary mechanism underlying its antidepressant effects. The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks.

Caption: Mechanism of action of this compound.

While specific quantitative data on the inhibitory potency of this compound against MAO-A and MAO-B (i.e., IC₅₀ or Kᵢ values) are not well-documented in publicly available literature, its classification as a non-selective inhibitor indicates comparable activity against both isoforms.

Clinical Efficacy and Adverse Effects

Early clinical trials of this compound provided qualitative evidence of its antidepressant effects. For instance, a preliminary study by Leahy, Rose, and Plowman in 1963 reported on its use in the treatment of depression, though detailed quantitative efficacy data from controlled trials are scarce in the historical literature.[3]

The primary reason for the withdrawal of this compound was its association with hepatotoxicity.[1] This adverse effect is a known risk for many hydrazine-derived drugs. The proposed mechanism for hydrazine-induced liver injury involves the metabolic activation of the hydrazine moiety to reactive intermediates that can cause cellular damage.[6] This can lead to a spectrum of liver injury, from transient elevations in liver enzymes to more severe, and in some cases, fatal, hepatitis.[7]

Table 2: Summary of this compound's Clinical Profile

| Aspect | Description |

| Indications | Major Depressive Disorder |

| Therapeutic Effect | Alleviation of depressive symptoms |

| Common Side Effects | Drowsiness, dizziness, headache, dry mouth, weight gain (typical of early MAOIs) |

| Serious Adverse Effects | Hepatotoxicity (liver damage) , hypertensive crisis (with tyramine-containing foods) |

Experimental Protocols

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency of this compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and substrates in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound (at various concentrations), and the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the specific substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the enzymatic reaction.

-

Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a spectrofluorometer.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for an in vitro MAO inhibition assay.

Conclusion and Legacy

This compound holds a significant, albeit brief, place in the history of psychopharmacology. As one of the early hydrazine MAOIs, it contributed to the understanding of the neurochemical basis of depression and the therapeutic potential of monoamine oxidase inhibition. Its withdrawal due to hepatotoxicity underscored the critical importance of drug safety and metabolism in the development of new therapeutic agents. The experience with this compound and other early MAOIs paved the way for the development of safer, reversible, and more selective inhibitors, which continue to have a role in the treatment of depression and other neurological disorders. The story of this compound serves as a valuable case study for drug development professionals on the balance between efficacy and safety and the evolution of pharmacological research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound AND CHLORDIAZEPOXIDE IN DEPRESSION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A preliminary study of this compound in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Phenoxypropazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for phenoxypropazine, chemically known as (1-methyl-2-phenoxyethyl)hydrazine. This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class that was previously used as an antidepressant. This document details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, intended for an audience with a strong background in organic chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-phenoxy-2-propanone, via a Williamson ether synthesis. The subsequent step is a reductive amination of the ketone with hydrazine to yield the final product, this compound.

An In-depth Technical Guide to Phenoxypropazine: IUPAC Name, Synonyms, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, a hydrazine derivative, is recognized as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] This guide provides a comprehensive overview of its chemical identity, including its IUPAC name and known synonyms. It further delves into its mechanism of action and summarizes available data on its chemical and physical properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of monoamine oxidase inhibitors and related compounds.

Chemical Identification

IUPAC Name

The systematically generated IUPAC name for this compound is (1-methyl-2-phenoxy-ethyl)hydrazine .[2] An alternative, equally valid IUPAC name is 1-phenoxypropan-2-ylhydrazine .

Synonyms

This compound is known by several other names in scientific literature and commercial contexts. These synonyms are crucial for comprehensive literature searches and historical reference.

| Synonym | Reference |

| Drazine | [2] |

| Fenoxypropazine | |

| Fenoxipropazinum | |

| (1-Methyl-2-phenoxyethyl)hydrazine | [2] |

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O | [2] |

| Molecular Weight | 166.224 g/mol | [2] |

| CAS Number | 3818-37-9 | |

| Appearance | Data not available | |

| Boiling Point | 98-102 °C at 0.2 mmHg | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) .[1][2] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By irreversibly inhibiting these enzymes, this compound increases the concentration of these neurotransmitters in the brain, which is the basis for its antidepressant effects.

The following diagram illustrates the general mechanism of action of a non-selective MAO inhibitor like this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

General Synthesis of Hydrazine Derivatives

The synthesis of hydrazine derivatives such as this compound typically involves the reaction of a suitable precursor with hydrazine or a hydrazine derivative. A plausible, though not experimentally verified, synthetic route for (1-methyl-2-phenoxy-ethyl)hydrazine could involve the following conceptual steps:

-

Preparation of a Phenoxypropanone Derivative: This could start from a commercially available phenoxy-substituted acetone or by reacting phenol with a suitable propylene oxide derivative.

-

Reductive Amination: The resulting ketone could undergo reductive amination with hydrazine hydrate. This reaction would likely require a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

It is critical to note that reactions involving hydrazine and its derivatives should be conducted with extreme caution due to their potential toxicity and explosiveness.

General Purification of Pharmaceutical Compounds

Purification of a synthesized compound like this compound would typically involve standard laboratory techniques, including:

-

Extraction: To separate the product from the reaction mixture.

-

Chromatography: Column chromatography using silica gel or alumina is a common method for purifying organic compounds. The choice of solvent system would need to be determined empirically.

-

Crystallization: If the compound is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.

In Vitro Monoamine Oxidase Inhibition Assay

To determine the inhibitory potency of this compound against MAO-A and MAO-B, a common in vitro assay involves the use of recombinant human MAO enzymes and a substrate that produces a detectable signal upon oxidation.

Principle: The activity of MAO is measured by monitoring the rate of conversion of a substrate to a product. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in the presence of the compound.

General Protocol Outline:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine, which is fluorescently silent until oxidized) are prepared in an appropriate buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations for testing.

-

Incubation: The MAO enzyme is pre-incubated with the various concentrations of this compound for a set period to allow for binding.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Signal Detection: The formation of the product is measured over time using a plate reader (e.g., fluorescence or absorbance).

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Historical Context and Current Status

This compound was introduced as an antidepressant in the 1960s.[2] However, it was subsequently withdrawn from the market due to concerns about hepatotoxicity.[2] As a result, there is a limited amount of modern research available on this compound. The information presented in this guide is based on historical data and general pharmacological principles. Researchers investigating this compound or similar compounds should be aware of its historical safety concerns.

Conclusion

This technical guide provides a consolidated overview of the IUPAC name, synonyms, and fundamental chemical and mechanistic information for this compound. While specific quantitative data and detailed experimental protocols are scarce due to its historical withdrawal, the provided general methodologies can serve as a starting point for researchers. Further investigation into the specific inhibitory kinetics and pharmacokinetic profile of this compound would be necessary to fully characterize this compound. Any new research should be conducted with a thorough understanding of its previously identified toxicity.

References

Early Clinical Studies of Phenoxypropazine: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropazine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] Despite initial promising results in treating depressive disorders, it was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] This technical guide provides a comprehensive overview of the early clinical studies of this compound, focusing on quantitative data, experimental protocols, and the drug's mechanism of action.

Core Clinical Data

The initial clinical evaluation of this compound in the early 1960s consisted of several small-scale studies to assess its efficacy and safety in patients with depression. The following tables summarize the key quantitative data extracted from these pioneering trials.

Table 1: Patient Demographics and Study Design

| Study | Patient Population | Number of Patients | Study Duration | Dosage |

| Leahy, Rose, & Plowman (1963) | Female inpatients with depression (endogenous and reactive) | 35 | 4 weeks | Not specified |

| Imlah (1963) | Outpatients with depression | 24 | Not specified | Starting dose of 10 mg twice daily |

| Rose, Leahy, & Plowman (1963) | Hospitalized patients with primary depressive disorders | 78 (this compound and Amitriptyline groups) | Not specified | Not specified |

| McWhinney & Morrell (1965) | Patients with mild endogenous depression in a general practice setting | 27 (14 on this compound, 13 on placebo) | 4 weeks | 10 mg twice daily for the first week, then 15 mg twice daily |

Table 2: Efficacy and Patient Outcomes

| Study | Assessment Criteria | This compound Group | Control Group (Placebo or Amitriptyline) | Key Findings |

| Leahy, Rose, & Plowman (1963) | Clinical improvement | 22 of 35 patients showed improvement | Not applicable | This compound appeared to be an effective antidepressant. |

| Imlah (1963) | Clinical improvement | 16 of 20 patients who completed the study showed a good response | Not applicable | The drug was effective in a significant proportion of outpatients. |

| Rose, Leahy, & Plowman (1963) | Clinical response | Most patients responded well | No significant difference in outcome between the two drug groups | This compound was considered to be of equal effectiveness to amitriptyline. |

| McWhinney & Morrell (1965) | Mean improvement in Hamilton Rating Scale for Depression | 11.1 | 5.8 | The difference in improvement between this compound and placebo was statistically significant (P < 0.05). |

Experimental Protocols

The methodologies employed in these early studies were foundational to the understanding of this compound's clinical profile.

Leahy, Rose, & Plowman (1963): A Preliminary Study

-

Objective: To conduct a preliminary assessment of the antidepressant effects of this compound.

-

Methodology: 35 female inpatients diagnosed with either endogenous or reactive depression were treated with this compound for four weeks. The primary outcome was clinical observation of improvement in depressive symptoms. The specific dosage was not detailed in the available summary.

Imlah (1963): A Preliminary Report

-

Objective: To evaluate the efficacy of this compound in an outpatient setting.

-

Methodology: 24 outpatients with depression were initiated on a 10 mg twice-daily dose of this compound. The clinical response was monitored, with 20 patients completing the study.

Rose, Leahy, & Plowman (1963): A Comparative Study

-

Objective: To compare the antidepressant efficacy of this compound with that of amitriptyline.

-

Methodology: 78 hospitalized patients with primary depressive disorders were allocated to receive either this compound or amitriptyline. The study aimed to determine if there was a significant difference in the clinical outcomes between the two treatment groups.

McWhinney & Morrell (1965): A Controlled Trial in General Practice

-

Objective: To assess the efficacy of this compound in the treatment of mild endogenous depression in a general practice setting through a controlled trial.

-

Methodology: This was a double-blind, placebo-controlled trial. 27 patients were randomly assigned to receive either this compound (n=14) or a placebo (n=13) for four weeks. The dosage for the this compound group was 10 mg twice daily for the first week, increased to 15 mg twice daily for the subsequent three weeks. The Hamilton Rating Scale for Depression was used to measure changes in depressive symptoms.

Mechanism of Action and Signaling Pathway

This compound functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.

Caption: Mechanism of action of this compound as a non-selective MAO inhibitor.

Adverse Effects and Withdrawal

The early clinical studies reported a range of side effects associated with this compound treatment. The most commonly observed adverse effects included:

-

Ankle edema

-

Dizziness

-

Dry mouth

-

Blurred vision

-

Constipation

-

Difficulty with micturition

-

Impotence

The most significant concern that ultimately led to the withdrawal of this compound was its potential for hepatotoxicity. Reports from the 1960s include at least two fatal cases of acute liver failure associated with the drug. However, the precise incidence of liver damage in the broader patient population treated with this compound during its time on the market is not well-documented in the available literature.

Conclusion

The early clinical studies of this compound demonstrated its potential as an effective antidepressant, comparable in efficacy to amitriptyline in one study. However, its use was ultimately curtailed by a significant risk of severe liver toxicity. This historical perspective on this compound serves as a crucial reminder of the importance of thorough safety evaluations in drug development and the delicate balance between therapeutic benefit and potential harm. The irreversible and non-selective nature of its MAO inhibition, while effective, likely contributed to its challenging side effect profile. These pioneering studies, despite their limitations by modern standards, laid the groundwork for the development of safer and more selective antidepressants.

References

Phenoxypropazine: A Technical Guide to a Hydrazine-Derived Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] As a non-selective and irreversible inhibitor of monoamine oxidase (MAO), it effectively increases the synaptic availability of key neurotransmitters.[2][3] Despite its initial therapeutic use, this compound was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][4] This guide provides a comprehensive technical overview of this compound, focusing on its core pharmacology, mechanism of action, and relevant chemical data, intended for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound, with the IUPAC name (1-methyl-2-phenoxy-ethyl)hydrazine, is characterized by the molecular formula C9H14N2O and a molar mass of 166.224 g·mol−1.[1][4] Its structure features a hydrazine moiety attached to a phenoxypropane backbone.

| Property | Value | Source |

| IUPAC Name | (1-methyl-2-phenoxy-ethyl)hydrazine | [1] |

| Molecular Formula | C9H14N2O | [4] |

| Molar Mass | 166.224 g·mol−1 | [1] |

| CAS Number | 3818-37-9 | [1] |

| Synonyms | Drazine, Fenoxypropazine | [1][5] |

Mechanism of Action: Irreversible MAO Inhibition

This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[6]

The hydrazine group in this compound is key to its irreversible inhibitory action. It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation.[3][6] This irreversible binding means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[3]

The inhibition of MAO-A and MAO-B leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. This compound | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Monoamine Oxidase Inhibition by Phenoxypropazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine, marketed under the trade name Drazine, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] Introduced as an antidepressant in 1961, it was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal, the study of this compound and other irreversible MAOIs provides valuable insights into enzyme kinetics, drug design, and the neuropharmacology of mood disorders. This technical guide delves into the core principles of irreversible MAO inhibition by this compound, presenting available data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting these enzymes, MAOIs increase the synaptic availability of these neurotransmitters, which is the primary mechanism behind their antidepressant effects.

Mechanism of Irreversible Inhibition

This compound, as a hydrazine derivative, functions as a mechanism-based inhibitor, also known as a "suicide" inhibitor. The process of irreversible inhibition involves the following key steps:

-

Reversible Binding: Initially, the inhibitor (I) reversibly binds to the active site of the enzyme (E) to form an enzyme-inhibitor complex (E-I).

-

Enzymatic Conversion: The MAO enzyme then catalyzes the oxidation of the hydrazine moiety of this compound.

-

Formation of a Reactive Intermediate: This enzymatic conversion generates a highly reactive intermediate species.

-

Covalent Adduct Formation: The reactive intermediate then forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor, an essential component of the MAO active site. This covalent adduct results in the irreversible inactivation of the enzyme.

Because the enzyme itself participates in the formation of the species that inactivates it, this is termed mechanism-based inhibition. The restoration of enzyme activity is not possible through the dissociation of the inhibitor; instead, it requires the de novo synthesis of the MAO enzyme, a process that can take several days to weeks.

Quantitative Data on MAO Inhibition

However, to provide a comparative context for the potency and selectivity of MAO inhibitors, the following tables summarize the IC50 and Ki values for other well-characterized irreversible and reversible MAO inhibitors.

Table 1: IC50 Values of Various MAO Inhibitors

| Inhibitor | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference |

| Clorgyline | 0.0012 | 1.9 | MAO-A selective | [4] |

| Selegiline (L-deprenyl) | >10 | 0.007 | MAO-B selective | [5] |

| Rasagiline | 0.412 | 0.00443 | MAO-B selective | [6] |

| Phenelzine | ~0.9 | ~0.9 | Non-selective | [7] |

| Tranylcypromine | ~7 | ~7 | Non-selective | [6] |

| Moclobemide | ~1.0 | >100 | Reversible, MAO-A selective | [3] |

| Safinamide | >100 | 0.098 | Reversible, MAO-B selective | [6] |

Table 2: Ki Values of Various MAO Inhibitors

| Inhibitor | MAO-A Ki (µM) | MAO-B Ki (µM) | Type of Inhibition | Reference |

| Clorgyline | 0.054 | 58 | Irreversible | [4] |

| Pargyline | 13 | 0.5 | Irreversible | [6] |

| Lazabemide | >100 | 0.0079 | Reversible | [6] |

| TB5 | 1.45 | 0.11 | Reversible | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MAO inhibitors. While not specific to this compound, these protocols represent standard approaches in the field.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is adapted from standard fluorometric assays for MAO activity.

1. Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplates

-

Fluorometric plate reader

2. Experimental Procedure:

-

Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in cold phosphate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

-

Assay Reaction:

-

To each well of the 96-well plate, add a specific volume of the assay buffer.

-

Add the test inhibitor or reference compound at various concentrations. Include a control group with only the vehicle (e.g., DMSO).

-

Add the MAO-A or MAO-B enzyme solution to each well.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the reaction by adding the kynuramine substrate to each well.

-

-

Detection:

-

Immediately place the plate in a fluorometric plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of Reversibility (Dialysis Method)

1. Materials and Reagents:

-

MAO enzyme (A or B)

-

This compound

-

Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)

-

Phosphate buffer

2. Experimental Procedure:

-

Inhibition Reaction: Incubate the MAO enzyme with a concentration of this compound that produces significant inhibition (e.g., 10x IC50) for a set period (e.g., 30 minutes) at 37°C. A control sample with the enzyme and vehicle is prepared in parallel.

-

Dialysis:

-

Place the inhibited enzyme solution and the control enzyme solution into separate dialysis tubes.

-

Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.

-

-

Activity Measurement:

-

After dialysis, measure the residual MAO activity of both the inhibitor-treated and control samples using the fluorometric assay described above.

-

-

Data Analysis:

-

If the inhibition is reversible, the enzyme activity in the inhibitor-treated sample will be restored to a level similar to the control sample after dialysis.

-

If the inhibition is irreversible, the enzyme activity will remain significantly lower than the control, as the covalently bound inhibitor cannot be removed by dialysis.

-

Visualizations

Signaling Pathway of Irreversible MAO Inhibition

Caption: Irreversible inhibition of MAO by this compound.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for an in vitro fluorometric MAO inhibition assay.

Conclusion

This compound serves as a classic example of an irreversible, non-selective monoamine oxidase inhibitor from the hydrazine class. While its clinical use was short-lived due to safety concerns, the principles of its mechanism of action remain highly relevant to the fields of pharmacology and drug development. The irreversible nature of its inhibition, through the formation of a covalent adduct with the FAD cofactor of MAO, underscores the importance of understanding enzyme-inhibitor interactions at a molecular level. The provided experimental protocols offer a framework for the in vitro characterization of such inhibitors. Although specific quantitative data for this compound is sparse, the comparative data for other MAOIs highlight the diverse landscape of potency and selectivity within this drug class. Future research into the structure-activity relationships of irreversible inhibitors can continue to inform the design of safer and more effective therapeutics targeting monoamine oxidase.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Phenoxypropazine, a Non-Selective Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine is a potent, irreversible, and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine chemical class.[1][2] Historically used as an antidepressant, it was withdrawn from the market due to concerns about hepatotoxicity.[1][2] However, its potent MAO inhibitory activity makes it a valuable tool compound for in vitro research into the roles of MAO-A and MAO-B in neurotransmitter metabolism and the pathophysiology of various neurological and psychiatric disorders.[3][4]

Monoamine oxidases are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[5] Non-selective MAO inhibitors like this compound inhibit both isoforms, leading to a broad increase in monoamine levels.

These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on both MAO-A and MAO-B. The described assays are fundamental for determining the potency (IC50) and mechanism of inhibition.

Data Presentation

Table 1: Inhibitory Potency (IC50) of Representative Hydrazine MAOIs against Human MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |

| Phenelzine | ~1.5 | ~0.5 | ~0.33 |

| Iproniazid | ~10 | ~2.5 | ~0.25 |

Note: IC50 values can vary depending on experimental conditions (e.g., enzyme source, substrate, incubation time). The data presented here are approximate values collated from various sources for illustrative purposes.

Table 2: Kinetic Parameters for Irreversible MAO Inhibition by Representative Hydrazine MAOIs

| Compound | Enzyme | K_i (µM) | k_inact (min⁻¹) |

| Phenelzine | MAO-A | ~5.0 | ~0.15 |

| Phenelzine | MAO-B | ~2.0 | ~0.20 |

| Iproniazid | MAO-A | Not widely reported | Not widely reported |

| Iproniazid | MAO-B | Not widely reported | Not widely reported |

Note: K_i (inhibitor affinity) and k_inact (rate of inactivation) are key parameters for characterizing irreversible inhibitors.

Mandatory Visualizations

Signaling Pathway of MAO Inhibition

Caption: Mechanism of action of this compound in a neuron.

Experimental Workflow for Determining MAO Inhibition

Caption: Workflow for in vitro MAO inhibition assay.

Experimental Protocols

The following protocols describe standard methods for determining the in vitro inhibitory activity of this compound on MAO-A and MAO-B.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition (IC50 Determination)

This assay is based on the detection of hydrogen peroxide (H2O2), a product of the MAO-catalyzed oxidation of a substrate, using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic probe like Amplex® Red.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO) and serial dilutions

-

MAO-A substrate: p-Tyramine or Kynuramine

-

MAO-B substrate: Benzylamine or p-Tyramine

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Amplex® Red and HRP in the potassium phosphate buffer.

-

Prepare working solutions of the MAO-A and MAO-B substrates in the buffer.

-

Prepare serial dilutions of this compound in the buffer. Also include a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

20 µL of buffer (for blanks) or this compound dilution or positive control.

-

20 µL of MAO-A or MAO-B enzyme solution.

-

-

Mix gently and pre-incubate for 15 minutes at 37°C. This pre-incubation is important for irreversible inhibitors.

-

-

Reaction Initiation:

-

Add 20 µL of the substrate working solution to each well to start the reaction.

-

Add 40 µL of the Amplex® Red/HRP working solution to each well.

-

-

Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Spectrophotometric Assay for MAO-A and MAO-B Inhibition

This method directly measures the formation of the product of the substrate oxidation.

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

This compound stock solution and serial dilutions

-

MAO-A substrate: Kynuramine dihydrobromide

-

MAO-B substrate: Benzylamine hydrochloride

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Assay Setup for MAO-A:

-

To each well or cuvette, add the buffer, MAO-A enzyme, and the desired concentration of this compound or vehicle.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding kynuramine.

-

Monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline.[6]

-

-

Assay Setup for MAO-B:

-

To each well or cuvette, add the buffer, MAO-B enzyme, and the desired concentration of this compound or vehicle.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding benzylamine.

-

Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde.[6]

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value as described in Protocol 1.

-

Protocol 3: Assessing Irreversibility of Inhibition

To confirm that this compound is an irreversible inhibitor, a dialysis or a dilution experiment can be performed.

Procedure (Dilution Method):

-

Incubate a concentrated solution of the MAO enzyme with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.

-

In a parallel control tube, incubate the enzyme with the vehicle.

-

After incubation, dilute both the inhibitor-treated and control enzyme preparations significantly (e.g., 100-fold) into the assay buffer. This dilution should reduce the concentration of any unbound inhibitor to well below its IC50.

-

Measure the activity of the diluted enzyme preparations using one of the assay methods described above.

-

Interpretation: If this compound is an irreversible inhibitor, the enzyme activity in the inhibitor-treated sample will remain low even after dilution, as the inhibitor is covalently bound. If it were a reversible inhibitor, the activity would be restored to a level similar to the control upon dilution.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative structure-activity studies on monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In vitro inhibition of human platelet monoamine oxidase by phenothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phenoxypropazine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine, also known as Drazine, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] It was initially introduced as an antidepressant in 1961 but was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound remains a valuable tool for preclinical neuroscience research, particularly in studies requiring potent and broad-spectrum inhibition of both MAO-A and MAO-B isoforms.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its effects by covalently binding to the flavin adenine dinucleotide (FAD) cofactor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This irreversible inhibition leads to a sustained increase in the synaptic levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, by preventing their degradation.[3][4] The non-selective nature of this compound makes it a useful tool for studying the global effects of enhanced monoaminergic neurotransmission.

Quantitative Data

Due to the withdrawal of this compound from the market in the 1960s, detailed quantitative data on its binding affinities and inhibitory constants from contemporary studies are scarce. The information available is largely qualitative, describing it as a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. For comparative purposes, researchers should consider evaluating the potency of each new batch of synthesized this compound.

| Target | Inhibition Data (IC50/Ki) | Reference Compound Data (IC50/Ki) |

| MAO-A | Data not available in recent literature. | Clorgyline (selective MAO-A inhibitor): IC50 ~1-10 nM |

| MAO-B | Data not available in recent literature. | Selegiline (selective MAO-B inhibitor): IC50 ~5-15 nM |

Signaling Pathways

The primary signaling pathway affected by this compound is the monoaminergic system. By inhibiting MAO, this compound leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and subsequently increases their release into the synaptic cleft. This enhances the activation of postsynaptic monoamine receptors, leading to a cascade of downstream signaling events.

Figure 1: Monoamine Oxidase Inhibition by this compound.

Experimental Protocols

In Vitro MAO Inhibition Assay

This protocol is adapted from standard fluorometric assays for MAO activity and can be used to determine the inhibitory potential of this compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (non-selective MAO substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Phosphate buffer (pH 7.4)

-

This compound

-

Clorgyline and Selegiline (positive controls)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of phosphate buffer containing the MAO-A or MAO-B enzyme.

-

Add 2 µL of various concentrations of this compound (or control inhibitor) to the wells.

-

Incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing kynuramine, HRP, and Amplex Red in phosphate buffer.

-

Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Monitor the fluorescence kinetically for 30 minutes.

-

Calculate the rate of reaction for each concentration and determine the IC50 value for this compound.

Figure 2: In Vitro MAO Inhibition Assay Workflow.

In Vivo Microdialysis for Neurotransmitter Levels

This protocol outlines a general procedure for in vivo microdialysis in rodents to measure changes in extracellular monoamine levels following this compound administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Anesthesia

Procedure:

-

Anesthetize the animal and place it in the stereotaxic apparatus.

-

Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).

-

Allow the animal to recover from surgery for at least 24-48 hours.

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 2-3 hours.

-

Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the dialysate samples for monoamine content using HPLC-ED.

-

Express the post-administration neurotransmitter levels as a percentage of the baseline.

References

Application Note: Quantitative Analysis of Phenoxypropazine and its Putative Metabolites in Human Plasma using HPLC-MS/MS

Abstract

Introduction

Phenoxypropazine, a monoamine oxidase inhibitor of the hydrazine family, was introduced as an antidepressant in 1961 but was later withdrawn due to concerns of hepatotoxicity. Renewed interest in the metabolic pathways and disposition of historical drugs necessitates robust analytical methods. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its potential metabolites in human plasma. The proposed metabolic pathways are inferred from the known metabolism of similar hydrazine-based MAOIs, such as phenelzine, which primarily involves oxidation and acetylation.[4][5]

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound and its metabolites from human plasma, a common and effective technique for cleaning up biological samples before LC-MS analysis.[1][6]

Protocol:

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).

-

Add 100 µL of 1 M sodium carbonate buffer (pH 9.0) and vortex for 30 seconds.

-

Add 1 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and vortex.

-

Transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The chromatographic separation is designed based on methods for other MAOIs, utilizing a C18 reversed-phase column.[1]

HPLC Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 90 |

| 6.0 | 90 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following tables summarize the hypothetical quantitative data for this compound and its putative metabolites. The mass transitions are predicted based on the chemical structure of this compound and common metabolic transformations.

Table 2: Hypothetical MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| This compound | 167.1 | 107.1 | 4.2 |

| Hydroxythis compound | 183.1 | 123.1 | 3.5 |

| N-Acetyl-phenoxypropazine | 209.1 | 107.1 | 4.8 |

| Internal Standard (IS) | User Defined | User Defined | User Defined |

Table 3: Hypothetical Method Validation Data

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |

| This compound | 1 | 500 | >0.99 | 95 - 105 | <10 |

| Hydroxythis compound | 1 | 500 | >0.99 | 93 - 107 | <12 |

| N-Acetyl-phenoxypropazine | 2 | 500 | >0.99 | 96 - 104 | <11 |

Visualizations

Putative Metabolic Pathway of this compound

The following diagram illustrates the potential metabolic transformations of this compound, primarily through oxidation (hydroxylation) and acetylation, based on the known metabolism of other hydrazine-based MAOIs.[4][5]

References

- 1. Quantification of tricyclic antidepressants and monoamine oxidase inhibitors by high-performance liquid chromatography-tandem mass spectrometry in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatographic and tandem mass spectrometric assay for evaluation of in vivo inhibition of rat brain monoamine oxidases (MAO) A and B following a single dose of MAO inhibitors: application of biomarkers in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenelzine - Wikipedia [en.wikipedia.org]

- 5. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijisrt.com [ijisrt.com]

Phenoxypropazine: Application Notes and Protocols for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypropazine (trade name Drazine) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine chemical class.[1][2] Initially introduced as an antidepressant in 1961, it was later withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][2] Despite its withdrawal from clinical use, this compound can serve as a valuable reference compound in pharmacological research, particularly in studies involving monoamine oxidase inhibition. Its irreversible and non-selective nature provides a clear benchmark for characterizing new MAO inhibitors.

These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use as a reference compound in in vitro assays.

Pharmacological Profile

Mechanism of Action:

This compound irreversibly inhibits both isoforms of monoamine oxidase, MAO-A and MAO-B. MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain and peripheral tissues.[3] By irreversibly binding to the enzyme, this compound leads to a long-lasting inhibition of monoamine metabolism, thereby increasing the synaptic availability of these neurotransmitters. Enzyme activity is only restored through the synthesis of new enzyme, a process that can take up to two weeks.[4]

Data Presentation

| Target | Inhibition Parameter | Value (Hypothetical) | Reference Compound |

| MAO-A | IC50 | 150 nM | This compound |

| MAO-B | IC50 | 200 nM | This compound |

| MAO-A | IC50 | 20 nM | Clorgyline (Selective MAO-A inhibitor) |

| MAO-B | IC50 | 15 nM | Selegiline (Selective MAO-B inhibitor) |

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B using this compound as a non-selective reference inhibitor.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Selective reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe)

-

Phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of this compound, selective inhibitors, and test compounds in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in phosphate buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B).

-

Add the test compound or reference inhibitor (this compound, clorgyline, or selegiline) at various concentrations. Include a vehicle control (buffer with DMSO).

-

Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for Amplex® Red).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Visualizations

Signaling Pathway of Monoamine Oxidase

Caption: Monoamine oxidase (MAO) signaling pathway and its inhibition by this compound.

Experimental Workflow for MAO Inhibition Assay

Caption: Workflow for determining MAO inhibition using a fluorometric assay.

Logical Relationship of Irreversible Inhibition

Caption: Logical diagram illustrating the process of irreversible MAO inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. psychiatrictimes.com [psychiatrictimes.com]

- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Long-Term Storage and Stability of Phenoxypropazine

Disclaimer: Phenoxypropazine was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1] Consequently, there is a lack of modern, comprehensive long-term stability data and validated stability-indicating analytical methods that conform to current regulatory standards such as those from the International Council for Harmonisation (ICH). The following application notes and protocols are therefore provided as a scientifically-grounded guide for research and drug development professionals who may be working with this compound for investigational purposes. The recommendations are based on the known chemistry of this compound, general principles of pharmaceutical stability testing, and data on related hydrazine-containing compounds.

Introduction

This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1][2] Understanding its stability profile is crucial for accurate preclinical and research studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for assessing the long-term stability of this compound.

Recommended Long-Term Storage Conditions

Based on the general instability of hydrazine derivatives, which are susceptible to oxidation, the following storage conditions are recommended to minimize degradation.[3][4][5]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | To minimize the rate of potential oxidative and hydrolytic degradation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the hydrazine moiety. |

| Light | Protected from light (amber vials) | To prevent potential photolytic degradation. |

| Container | Tightly sealed, non-reactive (glass) | To prevent exposure to moisture and atmospheric oxygen. |

Potential Degradation Pathways

The chemical structure of this compound, (1-methyl-2-phenoxy-ethyl)hydrazine, suggests several potential degradation pathways, primarily centered around the reactive hydrazine group.

-

Oxidation: The hydrazine moiety is susceptible to oxidation, which is a common degradation pathway for hydrazine-containing pharmaceuticals.[3][4] This can be catalyzed by atmospheric oxygen, trace metal ions, and light. Oxidation can lead to the formation of various degradation products and a loss of potency.

-

Hydrolysis: Although generally more stable than esters, the molecule could be susceptible to hydrolysis under extreme pH conditions, potentially cleaving the ether linkage, though this is considered less likely than oxidation under typical storage conditions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation pathways.

Below is a conceptual diagram of the primary anticipated degradation pathway for this compound.

Caption: Potential Oxidative Degradation of this compound.

Experimental Protocols

The following protocols describe a framework for conducting stability studies on this compound, including forced degradation and a long-term stability program.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[6]